molecular formula C9H20N+ B3052595 Triethyl(prop-2-enyl)azanium CAS No. 42729-68-0

Triethyl(prop-2-enyl)azanium

Cat. No. B3052595
CAS RN: 42729-68-0
M. Wt: 142.26 g/mol
InChI Key: WYVYEIXLHVEXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(prop-2-enyl)azanium is a chemical compound with the molecular formula C9H20N+ . It is also known by its systematic name, Allyltriethylammonium .


Molecular Structure Analysis

The molecular structure of Triethyl(prop-2-enyl)azanium consists of a positively charged nitrogen atom bonded to three ethyl groups and one prop-2-enyl group .

Scientific Research Applications

High Voltage Electrolytes for Supercapacitors

Triethyl(prop-2-enyl)azanium-based ionic liquids have been studied for use as electrolytes in electrochemical double-layer capacitors (EDLCs). These electrolytes show promise due to their operative voltages as high as 3.5 V, while maintaining low viscosities and high conductivities, making them suitable for high-performance energy storage applications (Pohlmann et al., 2015).

Organic-Inorganic Hybrid Materials

Triethyl(prop-2-enyl)azanium has been used in the synthesis of new crystalline organic-inorganic hybrid compounds. These compounds, involving halometallate systems like bromidocadmate and bromidomercurate, showcase unique anionic architectures and potential for various applications in materials science (Wang et al., 2015).

Allylic Functionalization in Organic Synthesis

In organic synthesis, triethyl(prop-2-enyl)azanium derivatives have been utilized for allylic functionalization. This approach allows for the rapid preparation of functionalized symmetrical dialkenylcarbinols, offering a method to derive compounds that are challenging to synthesize through existing methods (Bigot & Breit, 2008).

Atom-Transfer Cyclisation

Triethyl(prop-2-enyl)azanium compounds have been used in atom-transfer cyclisation processes. This method has been applied to synthesize γ-lactones, demonstrating its utility in creating complex organic molecules (Ikeda et al., 1998).

Solid Propellants and Polymeric Binders

The compound has been explored in the development of solid propellants and polymeric binders. The azide groups in the polymer react with the triple bonds of a dipolarophile curing agent, showing potential in creating networks with improved mechanical properties (Min et al., 2012).

Catalytic Oxidation Processes

Triethyl(prop-2-enyl)azanium-based compounds have been examined for their role in catalytic oxidation processes. They have shown effectiveness in oxidizing alcohols to ketones using hydrogen peroxide, highlighting their potential as eco-friendly catalysts in organic transformations (He et al., 2012).

Dipolar Cycloaddition for Synthesizing Fused Ring Systems

These compounds are also significant in dipolar cycloaddition reactions. They can form unique fused ring systems containing 1,2,3-triazoles, useful in synthesizing compounds with diverse structural and stereochemical variations (Brawn et al., 2010).

Safety and Hazards

While specific safety and hazard information for Triethyl(prop-2-enyl)azanium is not available, substances predicted as likely to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use(s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .

properties

IUPAC Name

triethyl(prop-2-enyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVYEIXLHVEXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274664
Record name triethyl(prop-2-enyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(prop-2-enyl)azanium

CAS RN

42729-68-0
Record name triethyl(prop-2-enyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl(prop-2-enyl)azanium
Reactant of Route 2
Reactant of Route 2
Triethyl(prop-2-enyl)azanium
Reactant of Route 3
Reactant of Route 3
Triethyl(prop-2-enyl)azanium
Reactant of Route 4
Reactant of Route 4
Triethyl(prop-2-enyl)azanium
Reactant of Route 5
Reactant of Route 5
Triethyl(prop-2-enyl)azanium
Reactant of Route 6
Triethyl(prop-2-enyl)azanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.